molecular formula C21H18O13 B13903521 (2S,3S,4S,5R,6R)-6-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6R)-6-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B13903521
M. Wt: 478.4 g/mol
InChI Key: DUBCCGAQYVUYEU-GGTBVAQXSA-N
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Description

(2S,3S,4S,5R,6R)-6-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound known for its significant biological and chemical properties. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6R)-6-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. One common approach includes the use of protective groups to manage the reactivity of hydroxyl groups during the synthesis. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups. It may also serve as a model compound for studying enzyme-substrate interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6R)-6-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The chromen-4-one moiety can interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid known for its anti-inflammatory effects.

    Luteolin: A compound with both antioxidant and anti-inflammatory activities.

Uniqueness

What sets (2S,3S,4S,5R,6R)-6-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid apart is its unique combination of hydroxyl groups and the chromen-4-one moiety, which provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H18O13

Molecular Weight

478.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H18O13/c22-7-4-10(25)12-11(5-7)32-17(6-1-2-8(23)9(24)3-6)18(13(12)26)33-21-16(29)14(27)15(28)19(34-21)20(30)31/h1-5,14-16,19,21-25,27-29H,(H,30,31)/t14-,15-,16+,19-,21-/m0/s1

InChI Key

DUBCCGAQYVUYEU-GGTBVAQXSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O

Origin of Product

United States

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